n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine
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Overview
Description
n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine is a compound belonging to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine typically involves the reaction of 2,6-dimethylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazole derivative. The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazol-2-amine: A simpler imidazole derivative with similar biological activities.
N-(2,6-Dimethylphenyl)imidazole: Another derivative with comparable chemical properties.
4,5-Dihydroimidazole: A related compound with a reduced imidazole ring.
Uniqueness
n-(2,6-dimethylphenyl)-4,5-dihydro-1h-imidazol-2-amine stands out due to its unique combination of the imidazole ring and the 2,6-dimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4859-06-7 |
---|---|
Molecular Formula |
C11H15N3 |
Molecular Weight |
189.26 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C11H15N3/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3,(H2,12,13,14) |
InChI Key |
IVCKBWZBJVLCDH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCN2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=NCCN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2,6-dimethylanilino)-2-imidazoline 2-(2,6-dimethylphenylimino)imidazoline 2-(2,6-xylylimino)imidazoline SK and F 35866 SK and F 35886 SK and F-35866 SKF 35866 SKF-35886 xylonidine xylonidine monohydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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